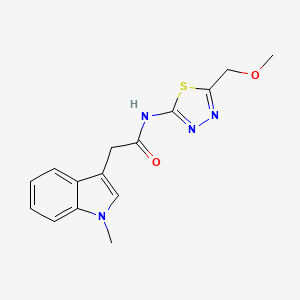

![molecular formula C26H22N2O3S2 B12160457 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12160457.png)

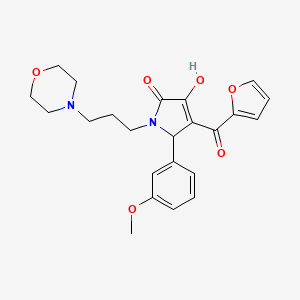

3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-1-(6-Methylbenzothiazol-2-yl)-5-[4-(Methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint, darunter eine Hydroxygruppe, einen Benzothiazol-Rest, eine Phenylgruppe und eine Thienylcarbonylgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Hydroxy-1-(6-Methylbenzothiazol-2-yl)-5-[4-(Methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann Folgendes umfassen:

Bildung des Benzothiazol-Restes: Ausgehend von 2-Aminothiophenol und 6-Methylbenzaldehyd bildet eine Kondensationsreaktion den Benzothiazolring.

Einführung des Pyrrolin-2-on-Kerns: Dieser Schritt beinhaltet die Reaktion des Benzothiazolderivats mit einem geeigneten Diketon oder Ketoester, um den Pyrrolin-2-on-Ring zu bilden.

Anfügen der Thienylcarbonylgruppe: Die Thienylcarbonylgruppe kann über eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Thiophen-2-carbonylchlorid eingeführt werden.

Abschließende Assemblierung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte unter spezifischen Bedingungen, z. B. unter Verwendung einer Base wie Natriumhydrid in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigchromatographie (HPLC) umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Carbonylgruppen können unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen durchlaufen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter wasserfreien Bedingungen.

Substitution: Nitrierung unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure; Halogenierung unter Verwendung von Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Nitro- oder Halogen-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

Die potenzielle biologische Aktivität der Verbindung, wie z. B. antimikrobielle oder krebshemmende Eigenschaften, kann durch in vitro- und in vivo-Studien untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

In der pharmazeutischen Chemie könnten Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht die Gestaltung von Analogen mit verbesserter Wirksamkeit und reduzierter Toxizität.

Industrie

In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden. Ihre aromatischen und heterocyclischen Komponenten machen sie zu einem Kandidaten für den Einsatz in der organischen Elektronik oder als Farbstoff.

Wirkmechanismus

Der Mechanismus, durch den 3-Hydroxy-1-(6-Methylbenzothiazol-2-yl)-5-[4-(Methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-on seine Wirkung entfaltet, hängt von seiner jeweiligen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel verwendet wird, könnte es bakterielle Enzyme hemmen oder Zellmembranen stören. In einem medizinischen Kontext könnte es mit bestimmten Rezeptoren oder Enzymen interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced toxicity.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its aromatic and heterocyclic components make it a candidate for use in organic electronics or as a dye.

Wirkmechanismus

The mechanism by which 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Hydroxy-1-(Benzothiazol-2-yl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-on: Fehlt die Methyl- und Methylethylgruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken könnte.

3-Hydroxy-1-(6-Methylbenzothiazol-2-yl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-on: Ähnliche Struktur, jedoch ohne die Methylethylgruppe, was möglicherweise seine physikalischen und chemischen Eigenschaften verändert.

Einzigartigkeit

Das Vorhandensein der 6-Methylbenzothiazol- und Methylethylphenylgruppen in 3-Hydroxy-1-(6-Methylbenzothiazol-2-yl)-5-[4-(Methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-on macht sie einzigartig. Diese Gruppen können die Löslichkeit, Stabilität und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen und so ihre Nützlichkeit in verschiedenen Anwendungen möglicherweise verbessern.

Eigenschaften

Molekularformel |

C26H22N2O3S2 |

|---|---|

Molekulargewicht |

474.6 g/mol |

IUPAC-Name |

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C26H22N2O3S2/c1-14(2)16-7-9-17(10-8-16)22-21(23(29)19-5-4-12-32-19)24(30)25(31)28(22)26-27-18-11-6-15(3)13-20(18)33-26/h4-14,22,30H,1-3H3 |

InChI-Schlüssel |

OVGWBFWMGANURK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

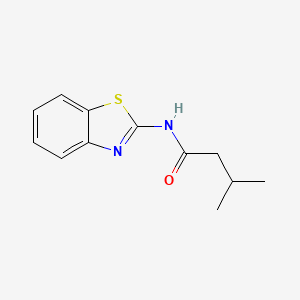

![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)

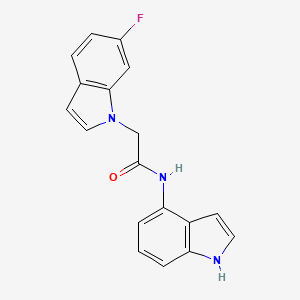

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)

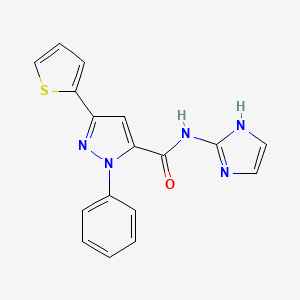

![N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160412.png)

![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)

![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)

![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)